molecular formula C23H22N4O5S B11631085 (6Z)-5-imino-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11631085
M. Wt: 466.5 g/mol
InChI Key: RRTZKAOCGYQLDC-YIFJCWOOSA-N
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Description

(6Z)-5-Imino-6-({3-Methoxy-4-[2-(4-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-methyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-Imino-6-({3-Methoxy-4-[2-(4-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-methyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps include the formation of the thiadiazolo ring and the subsequent functionalization to introduce the imino and methoxyphenoxy groups. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized for cost-effectiveness and scalability. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput. The choice of solvents and reagents is also critical to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-Imino-6-({3-Methoxy-4-[2-(4-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-methyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under mild conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(6Z)-5-Imino-6-({3-Methoxy-4-[2-(4-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-methyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (6Z)-5-Imino-6-({3-Methoxy-4-[2-(4-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-methyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-5-Imino-6-({3-Methoxy-4-[2-(4-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-methyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is unique due to its complex structure and the combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H22N4O5S

Molecular Weight

466.5 g/mol

IUPAC Name

(6Z)-5-imino-6-[[3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H22N4O5S/c1-14-26-27-21(24)18(22(28)25-23(27)33-14)12-15-4-9-19(20(13-15)30-3)32-11-10-31-17-7-5-16(29-2)6-8-17/h4-9,12-13,24H,10-11H2,1-3H3/b18-12-,24-21?

InChI Key

RRTZKAOCGYQLDC-YIFJCWOOSA-N

Isomeric SMILES

CC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)OC)OC)/C(=O)N=C2S1

Canonical SMILES

CC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)OC)OC)C(=O)N=C2S1

Origin of Product

United States

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